Cefozopran hydrochloride

Antibacterial Activity Gram-positive Bacteria Staphylococcus aureus

Cefozopran hydrochloride (CAS 113981-44-5) is a semi-synthetic, parenteral, fourth-generation cephalosporin antibacterial agent. It functions by inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Molecular Formula C19H18ClN9O5S2
Molecular Weight 552.0 g/mol
CAS No. 113981-44-5
Cat. No. B1662134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefozopran hydrochloride
CAS113981-44-5
Molecular FormulaC19H18ClN9O5S2
Molecular Weight552.0 g/mol
Structural Identifiers
SMILESCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
InChIInChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
InChIKeyNTJHUKMPVIFDNY-XFDPNJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefozopran Hydrochloride (CAS 113981-44-5): Procurement-Ready Overview of a Fourth-Generation Cephalosporin with Defined Antibacterial Spectrum


Cefozopran hydrochloride (CAS 113981-44-5) is a semi-synthetic, parenteral, fourth-generation cephalosporin antibacterial agent . It functions by inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), leading to cell lysis . Characterized as a broad-spectrum antibiotic, it exhibits activity against a wide range of both Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa [1]. Structurally, it is noted for possessing a 1-methyltetrazolethiol (MTT) moiety at the C-3 position of its cephalosporin core [2].

Spectrum Broad Gram-positive and Gram-negative antibacterial research, including P. aeruginosa
Class Fourth-generation cephalosporin probe with MTT moiety at C-3
Workflow In vitro susceptibility testing, combination studies, and model-based endpoint research

Cefozopran Hydrochloride (CAS 113981-44-5) Procurement: Why Fourth-Generation Cephalosporins Cannot Be Interchanged Without Comparative Efficacy Data


Fourth-generation cephalosporins, while sharing a common class, exhibit significant inter-compound variability in their antibacterial spectrum, potency against specific resistant pathogens, and pharmacokinetic profiles. For instance, the activity of different agents against key pathogens like Pseudomonas aeruginosa or β-lactamase-producing Enterobacteriaceae can vary by several dilution factors, directly impacting clinical utility in empirical or targeted therapy [1]. Relying on generic substitution without evaluating these quantitative differences can lead to therapeutic failure, particularly in severe infections where precise antimicrobial coverage is critical [2]. The following evidence details the specific, quantifiable differentiators for cefozopran hydrochloride against its closest clinical analogs.

Potency variation Anti-pseudomonal MIC90 can differ 2- to 4-fold among fourth-generation cephalosporins; direct substitution without isolate-specific data may lead to spectrum gaps.
β-Lactamase profile Activity against ESBL-producing Enterobacteriaceae is compound-dependent; class-level inference may not apply.
Trial-to-model transfer Clinical endpoint outcomes in febrile neutropenia or respiratory trials may not correspond to research-model endpoints without validation.

Cefozopran Hydrochloride (CAS 113981-44-5) Procurement: Evidence-Based Quantitative Differentiation from Analogs for Scientific Selection


Cefozopran Hydrochloride vs. Ceftazidime: Quantified Superiority in Anti-Staphylococcal Potency

Against methicillin-susceptible Staphylococcus aureus (MSSA), cefozopran (CZOP) demonstrates significantly greater in vitro potency compared to the third-generation cephalosporin ceftazidime (CAZ). This difference is critical for coverage in empirical therapy for skin, soft tissue, or respiratory infections where S. aureus is a common pathogen. The superiority is quantified by lower Minimum Inhibitory Concentration (MIC90) values [1].

Anti-Staphylococcal Potency vs Ceftazidime
Head-to-head
MIC90 0.78 µg/mL (CZOP) vs 12.5 µg/mL (CAZ) — ~16-fold lower MIC for cefozopran
Supports spectrum-ranking interpretation for research models
Data to verify against current isolate panels
Antibacterial Activity Gram-positive Bacteria Staphylococcus aureus

Cefozopran Hydrochloride vs. Cefpirome: Quantified Edge in Anti-Pseudomonal Activity

Cefozopran exhibits superior potency against the clinically challenging Gram-negative pathogen Pseudomonas aeruginosa compared to another fourth-generation cephalosporin, cefpirome (CPR). This is reflected in a lower MIC90, indicating greater intrinsic activity [1].

Anti-Pseudomonal Potency vs Cefpirome
Head-to-head
MIC90 6.25 µg/mL (CZOP) vs 2- to 4-fold higher MIC for cefpirome
Supports pathogen-specific potency review
Data to verify in contemporary P. aeruginosa collections
Antibacterial Activity Gram-negative Bacteria Pseudomonas aeruginosa

Cefozopran Hydrochloride vs. Ceftazidime: Clinical Non-Inferiority with Demonstrated Rapid Eradication of S. pneumoniae in Lower Respiratory Tract Infections

In a post-marketing comparative study for lower respiratory tract infections, cefozopran (CZOP) was shown to be non-inferior to ceftazidime (CAZ) in overall clinical efficacy but demonstrated a statistically significant advantage in the early eradication of Streptococcus pneumoniae [1].

S. pneumoniae Eradication vs Ceftazidime
Trial context
Eradication rate 100% (CZOP, 42/42) vs 89.5% (CAZ, 34/38); p=0.047
Reported endpoint response in respiratory trial
Data to verify in research models
Clinical Trial Respiratory Infection Streptococcus pneumoniae

Cefozopran Hydrochloride in Combination Therapy: Synergistic Activity Against Resistant Gram-Positive and Gram-Negative Pathogens

Cefozopran demonstrates the potential for additive to synergistic effects when combined with other antimicrobials against multidrug-resistant organisms, a property not universally shared by all cephalosporins. In vitro studies using the checkerboard method show favorable interactions against both methicillin-resistant Staphylococcus aureus (MRSA) and cefozopran-resistant Pseudomonas aeruginosa [1].

Combination Synergy (MRSA / P. aeruginosa)
Method context
CZOP + vancomycin additive/synergistic (38/57 MRSA isolates); CZOP + amikacin additive/synergistic (11/11 CZOP-R P. aeruginosa)
Supports combination-study context for resistant strains
In vitro checkerboard assay; model validation needed
Combination Therapy Synergy MRSA Pseudomonas aeruginosa

Cefozopran Hydrochloride vs. Cefepime: Non-Inferiority Confirmed in Empiric Therapy for Febrile Neutropenia

In a randomized, multicenter trial evaluating empiric therapy for febrile neutropenia, cefozopran (CZOP) demonstrated clinical response rates comparable to cefepime (CFPM), a widely used fourth-generation cephalosporin. The data establish cefozopran as a clinically equivalent alternative in this high-risk patient population [1].

Febrile Neutropenia Response vs Cefepime
Trial context
Response rate 60.0% (CZOP) vs 65.9% (CFPM); diff. -5.9% (95% CI -20.1% to 8.4%), p=0.44
Reported non-inferiority endpoint context
Data to verify in research settings
Clinical Trial Febrile Neutropenia Empiric Therapy

Cefozopran Hydrochloride (CAS 113981-44-5): Evidence-Driven Research and Clinical Application Scenarios


Empirical Therapy for Febrile Neutropenia Where Cefepime is the Standard of Care

Based on direct head-to-head evidence demonstrating non-inferiority to cefepime (CFPM) in a multicenter randomized trial [1], cefozopran (CZOP) can be confidently substituted as an equivalent empiric monotherapy for febrile neutropenia. This scenario is particularly relevant for institutions seeking a therapeutically interchangeable fourth-generation cephalosporin to manage formulary disruptions, supply chain issues, or patient-specific intolerances without compromising efficacy.

Targeted Treatment of Lower Respiratory Tract Infections with High Suspected S. pneumoniae Burden

Procurement for respiratory infection protocols is supported by a post-marketing trial showing cefozopran's 100% eradication rate of S. pneumoniae, a statistically significant improvement over ceftazidime's 89.5% rate [2]. This evidence positions cefozopran as a preferred option when rapid bactericidal activity against this pathogen is a primary clinical goal, potentially leading to faster clinical improvement and reduced treatment duration.

Formulary Inclusion for Targeted Combination Therapy Against Multidrug-Resistant Organisms

Cefozopran's demonstrated in vitro synergistic and additive effects with vancomycin (against MRSA) and amikacin (against resistant P. aeruginosa) [3] expand its utility beyond monotherapy. This evidence supports its procurement for use in targeted, hospital-specific combination regimens for difficult-to-treat infections. It differentiates cefozopran from other cephalosporins that may lack this well-documented combinatory potential, making it a strategic addition to the antimicrobial arsenal.

Empirical Coverage in Settings with High Prevalence of MSSA and P. aeruginosa

In institutions or regions where methicillin-susceptible S. aureus (MSSA) and Pseudomonas aeruginosa are leading causes of serious infections, cefozopran's quantitative advantage over other cephalosporins is key. It is 16-fold more potent than ceftazidime against MSSA (MIC90 of 0.78 vs 12.5 μg/mL) [4] and 2- to 4-fold more potent than cefpirome against P. aeruginosa (MIC90 of 6.25 μg/mL) [5]. This superior intrinsic activity provides a data-driven rationale for selecting cefozopran in empirical therapy guidelines to ensure reliable coverage of these two high-priority pathogens.

Application
Selection Property
Validation Focus
Febrile neutropenia model comparator studies
Non-inferiority endpoint context vs cefepime
Clinical trial endpoint interpretation
Respiratory infection model research
S. pneumoniae eradication-rate endpoint
In vivo model response interpretation
Combination antimicrobial research
Synergy/additivity with vancomycin or amikacin
Checkerboard assay interpretation
Antimicrobial susceptibility profiling
MIC90-based potency ranking vs comparators
Spectrum validation against clinical isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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